molecular formula C11H10FNS B7896072 (4-(2-Fluorophenyl)thiophen-2-yl)methanamine

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine

Cat. No.: B7896072
M. Wt: 207.27 g/mol
InChI Key: HLDWYACVJUVGKW-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine is a heterocyclic amine featuring a thiophene core substituted at the 4-position with a 2-fluorophenyl group and a methanamine moiety at the 2-position. This compound belongs to a broader class of arylthiophene derivatives, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity. Synthesis routes for similar compounds often involve Suzuki coupling for aryl-thiophene bond formation or LiAlH4 reduction of nitriles or oximes to amines .

Properties

IUPAC Name

[4-(2-fluorophenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-5,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDWYACVJUVGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)thiophen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : The 4-position on the thiophene ring (as in the target compound) is less common than 5-position substitutions (e.g., ). This positional difference may influence electronic properties and binding interactions in biological targets.
  • Fluorine vs. Other Halogens : The 2-fluorophenyl group in the target compound contrasts with bromine () or trifluoromethoxy () substituents. Fluorine’s electron-withdrawing effects could enhance metabolic stability compared to bulkier halogens .
  • Synthetic Routes : LiAlH4 reduction () and Suzuki coupling () are widely used for aryl-thiophene linkages, suggesting these methods may apply to the target compound’s synthesis.

Implications for Target Compound :

  • The 2-fluorophenyl group may enhance lipophilicity and target affinity compared to non-fluorinated analogs (e.g., furan or selenophene derivatives in ).
Electronic and Solubility Properties
  • Solubility : Methanamine derivatives with polar groups (e.g., ’s (thiophen-2-yl)methanamine hydrochloride) show enhanced water solubility due to protonation at physiological pH .

Biological Activity

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a fluorophenyl group and an amine functional group, which are critical for its biological interactions. The presence of the fluorine atom may enhance its lipophilicity and influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amine group can form hydrogen bonds with enzymes or receptors, while the thiophene and fluorophenyl rings can engage in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%. Results from these studies are presented in Table 2.

Cell Line IC50 (µM)
MDA-MB-23110
A54915
H15720

Case Studies

  • Study on Anticancer Properties :
    A study investigated the effect of this compound on A549 lung cancer cells. The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. Furthermore, it increased levels of cleaved PARP and caspase-3, indicating activation of apoptotic pathways. In vivo experiments in xenograft models showed significant tumor reduction without noticeable toxicity .
  • Antimicrobial Efficacy :
    In another study, the compound was tested against common bacterial strains associated with infections. The results highlighted its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains .

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